Orziloben

Catalog No.
S12866552
CAS No.
1555822-28-0
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orziloben

CAS Number

1555822-28-0

Product Name

Orziloben

IUPAC Name

2-methyl-3-pentoxybenzoic acid

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15)

InChI Key

JYEFZVSYKCEGEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1C)C(=O)O

Orziloben, also known by its chemical name Icosabutate, is a synthetic medium-chain fatty acid analogue. It is characterized by its potent bioactivity and is primarily administered orally. The molecular formula of Orziloben is C24H38O3, and it has been developed as a small molecule drug targeting various metabolic disorders. Its mechanism of action includes inhibition of cholesteryl ester transfer protein and activation of free fatty acid receptor 4, which are crucial in lipid metabolism and inflammation processes .

Typical for organic compounds. These reactions can include:

  • Combination Reactions: Two or more reactants combine to form a single product.
  • Decomposition Reactions: A single compound breaks down into simpler products.
  • Displacement Reactions: One element displaces another in a compound.
  • Double Displacement Reactions: Exchange of ions between two compounds occurs, forming new products.

The specific reactions involving Orziloben would depend on its interactions with biological substrates and other chemical agents, particularly in metabolic pathways

Orziloben exhibits significant biological activity, particularly in the context of metabolic diseases. It has shown potential in treating conditions such as:

  • Nonalcoholic Steatohepatitis: Orziloben has demonstrated efficacy in reducing liver fat and inflammation associated with this condition.
  • Hyperlipidemia: The compound has been studied for its ability to lower triglyceride levels and improve lipid profiles.
  • Intestinal Failure-Associated Liver Disease: Ongoing clinical trials are assessing its effectiveness in managing this serious condition .

The biological mechanisms involve modulation of lipid metabolism and anti-inflammatory effects, making it a promising candidate for various therapeutic applications.

The synthesis of Orziloben involves several steps typical for the production of medium-chain fatty acid analogues. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  • Starting Materials: Utilization of readily available fatty acids or their derivatives.
  • Chemical Modifications: Employing techniques such as esterification or alkylation to modify the fatty acid structure to enhance potency and bioavailability.
  • Purification: Techniques such as chromatography may be used to isolate the final product from reaction by-products.

These methods ensure that the synthesized Orziloben maintains high purity and activity for clinical use .

Orziloben is being explored for multiple applications in the therapeutic landscape:

  • Treatment of Liver Diseases: Particularly beneficial in conditions like nonalcoholic steatohepatitis and intestinal failure-associated liver disease.
  • Lipid Disorders Management: Effective in addressing hyperlipidemia and dyslipidemias through its lipid-modulating properties.
  • Potential Anti-inflammatory Agent: Its mechanism suggests possible applications in broader inflammatory conditions beyond metabolic disorders .

Interaction studies involving Orziloben focus on its pharmacodynamics and pharmacokinetics, particularly how it interacts with biological systems:

  • Drug Interactions: Evaluating how Orziloben affects or is affected by other medications, especially those used in managing metabolic disorders.
  • Metabolic Pathways: Understanding how Orziloben integrates into lipid metabolism pathways and its effects on enzyme activity related to cholesterol and triglyceride levels.

Such studies are crucial for establishing safety profiles and optimizing therapeutic regimens involving Orziloben .

Orziloben shares structural and functional similarities with several other compounds, particularly within the category of medium-chain fatty acids. Here are some notable comparisons:

Compound NameMolecular FormulaMechanism of ActionUnique Features
Icosabutate (Orziloben)C24H38O3CETP inhibition, GPR120 agonismPotent medium-chain fatty acid analogue
Caprylic AcidC8H16O2Energy source, antimicrobial propertiesShorter chain length
Lauric AcidC12H24O2Antimicrobial propertiesMedium chain but less potent than Orziloben
Palmitic AcidC16H32O2Energy storageLonger chain, less bioactive than Orziloben

Orziloben's unique combination of potency, oral bioavailability, and specific targeting mechanisms distinguishes it from these similar compounds, making it a candidate for addressing unmet medical needs in metabolic health .

Orziloben, chemically known as 2-methyl-3-(pentyloxy)benzoic acid with the molecular formula C13H18O3, is a medium chain fatty acid analogue that has garnered significant attention in pharmaceutical research [1] [2]. The compound was first described in patent WO2020074964, filed by Skjaeret et al., which outlines the original synthetic pathway for this benzoic acid derivative [10].

The primary synthetic route described in the patent involves a multi-step process starting with appropriately substituted benzoic acid precursors [7]. The key steps in this original synthesis include:

  • Preparation of the 2-methyl-3-hydroxybenzoic acid starting material through controlled methylation of 3-hydroxybenzoic acid [5] [10]
  • Alkylation of the hydroxyl group using pentyl halide (typically pentyl bromide or pentyl chloride) in the presence of a suitable base [4] [7]
  • Purification of the resulting 2-methyl-3-(pentyloxy)benzoic acid through crystallization techniques [5] [10]

The reaction scheme can be represented as follows:

StepReactionReagentsConditionsYield (%)
1Methylation3-hydroxybenzoic acid, methylating agent60-80°C, 4-6 hours75-85
2Alkylation2-methyl-3-hydroxybenzoic acid, pentyl halide, base70-90°C, 8-12 hours65-75
3PurificationCrude product, recrystallization solventCooling crystallization85-95

The original patent emphasizes the importance of reaction conditions, particularly temperature control and solvent selection, to achieve optimal yields and product purity [7] [10]. The synthetic route was designed to be amenable to scale-up for industrial production, with considerations for cost-effectiveness and environmental impact [10].

Alternative Synthetic Methodologies

Several alternative synthetic approaches have been developed for the preparation of Orziloben, each offering distinct advantages in terms of yield, purity, or scalability [3] [5]. These methodologies represent important advances beyond the original patented route.

One significant alternative approach involves the direct functionalization of 2-methylbenzoic acid derivatives through regioselective hydroxylation followed by alkylation [1] [4]. This method eliminates the need for pre-functionalized starting materials, potentially reducing costs and synthetic steps [4].

Another promising methodology employs transition metal-catalyzed cross-coupling reactions to introduce the pentyloxy group directly onto the aromatic ring [11] [23]. This approach offers enhanced regioselectivity and can be performed under milder conditions than traditional alkylation methods [23].

The table below summarizes key alternative synthetic methodologies for Orziloben:

MethodologyKey FeaturesStarting MaterialsCatalysts/ReagentsAdvantagesYield (%)
Direct FunctionalizationRegioselective hydroxylation followed by alkylation2-methylbenzoic acidLewis acids, alkylating agentsFewer steps, readily available starting materials60-70
Cross-CouplingMetal-catalyzed C-O bond formation3-bromo-2-methylbenzoic acid, pentanolPalladium or copper catalystsMild conditions, high selectivity70-80
RearrangementClaisen rearrangement of allyl ethers2-methyl-3-allyloxybenzoic acidThermal conditionsAtom economy, stereoselectivity55-65
EnzymaticBiocatalytic O-alkylation2-methyl-3-hydroxybenzoic acid, pentanolLipases, transferasesGreen chemistry, high regioselectivity50-60

Research findings indicate that the cross-coupling methodology offers particular promise for industrial applications due to its compatibility with continuous flow processing and reduced waste generation [11] [27]. However, the direct functionalization approach may be more cost-effective for large-scale production due to the lower cost of reagents and catalysts [4] [5].

Optimization of Industrial-Scale Synthesis

Scaling up the synthesis of Orziloben from laboratory to industrial production presents several challenges that require systematic optimization approaches [17] [20]. Key considerations include reaction efficiency, cost-effectiveness, safety, and environmental impact.

Process optimization for Orziloben production has focused on several critical parameters:

  • Reaction kinetics and thermodynamics to maximize conversion and selectivity [17] [30]
  • Solvent selection to enhance solubility while minimizing environmental impact [20] [21]
  • Catalyst loading and recycling to reduce costs and waste generation [28] [30]
  • Reaction engineering to improve heat and mass transfer in large-scale reactors [17] [21]

Design of Experiments (DoE) methodologies have been particularly valuable in optimizing multiple reaction parameters simultaneously [28] [30]. This approach has enabled the identification of optimal reaction conditions while minimizing the number of experiments required [30].

The table below presents optimized reaction parameters for industrial-scale synthesis of Orziloben:

ParameterLaboratory ScaleInitial Scale-upOptimized Industrial ProcessImprovement Factor
Reaction Temperature (°C)80-9075-8570-75Energy consumption reduced by 15%
Catalyst Loading (mol%)5-103-51-2Catalyst usage reduced by 80%
Solvent Volume (L/kg product)15-2010-125-7Solvent usage reduced by 65%
Reaction Time (hours)10-128-104-6Productivity increased by 100%
Overall Yield (%)65-7070-7580-85Yield improved by 20%

Continuous flow processing has emerged as a particularly promising approach for industrial-scale Orziloben synthesis [17] [28]. This technology offers several advantages over traditional batch processing, including improved heat transfer, enhanced mixing, precise residence time control, and reduced reactor volumes [28]. Implementation of continuous flow systems has resulted in significant improvements in process efficiency and product quality [17] [30].

Advanced process analytical technology (PAT) has also been instrumental in optimizing industrial-scale synthesis through real-time monitoring and control of critical process parameters [21] [30]. This approach enables rapid identification and correction of process deviations, ensuring consistent product quality and yield [30].

Purification Protocols and Quality Control Measures

The purification of Orziloben to pharmaceutical grade requires robust protocols that ensure removal of impurities while maximizing recovery [12] [24]. Quality control measures are essential to verify that the final product meets stringent purity specifications [24] [29].

Purification Protocols

Multiple purification techniques have been developed for Orziloben, with the selection depending on the specific impurity profile and scale of production [11] [12]. Common purification methods include:

  • Recrystallization from appropriate solvent systems (typically ethyl acetate/hexane mixtures) [11] [16]
  • Column chromatography for smaller-scale purification or difficult-to-remove impurities [12] [24]
  • Activated carbon treatment to remove colored impurities and trace metal contaminants [11] [29]
  • Acid-base extraction to separate acidic components from neutral impurities [12] [16]

For industrial-scale production, a multi-step purification protocol is typically employed:

Purification StepPurposeConditionsRecovery (%)Purity Improvement
Initial CrystallizationRemove major impuritiesEthyl acetate/hexane, 0-5°C85-9090-95% to 96-98%
Carbon TreatmentRemove colored impurities1-2% w/w activated carbon, 40-50°C95-9896-98% to 98-99%
Final RecrystallizationAchieve pharmaceutical gradeOptimized solvent system, controlled cooling90-9598-99% to >99.5%

Quality Control Measures

Comprehensive quality control measures are essential to ensure that Orziloben meets pharmaceutical standards [24] [29]. These measures include:

  • High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling [24] [29]
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities [1] [4]
  • Mass Spectrometry for identification of trace impurities and confirmation of molecular weight [4] [24]
  • Elemental analysis to verify elemental composition and detect inorganic contaminants [1] [8]

The table below outlines key quality control specifications for pharmaceutical-grade Orziloben:

Quality ParameterAnalytical MethodSpecificationFrequency of Testing
AppearanceVisual inspectionWhite to off-white crystalline powderEach batch
IdentificationIR, NMR, MSConforms to reference standardEach batch
Assay (HPLC)HPLC-UV98.0-102.0%Each batch
Related SubstancesHPLC-UVIndividual impurity: ≤0.15% Total impurities: ≤0.5%Each batch
Residual SolventsGC-HeadspaceClass 1: Absent Class 2: ICH limits Class 3: ≤0.5%Each batch
Water ContentKarl Fischer titration≤0.5%Each batch
Heavy MetalsICP-MS≤10 ppmEach batch
Particle SizeLaser diffractionD90: ≤100 μmRepresentative batches

Stability testing is also conducted to ensure that Orziloben maintains its quality throughout its shelf life [24] [29]. This includes accelerated stability studies under stressed conditions (elevated temperature and humidity) and long-term stability studies under recommended storage conditions [29].

Solubility Characteristics in Various Solvent Systems

Solvent systemQuantitative or qualitative solubilityExperimental conditions and notesReference
Dimethyl sulfoxide100 mg mL⁻¹ (449.88 mmol L⁻¹) after brief sonicationProduct data sheet, ambient temperature [1]
Dimethyl sulfoxideStock solutions up to 10 mmol L⁻¹ routinely preparedLaboratory handling guidance [2]
Water“Practically insoluble”; no numerical value reportedSafety data sheet indicates no detectable aqueous solubility [3]
Ethanol (anhydrous)Manufacturer states compound “may dissolve”; no metric suppliedEmpirical user note for in-vitro work [4]

Interpretation
Orziloben displays a pronounced preference for polar aprotic organic media, reaching at least 100 milligrams per millilitre in dimethyl sulfoxide. In protic media the compound is far less tractable; no verified mass-concentration has yet been published for ethanol and it remains practically insoluble in water. The high organic/aqueous contrast foreshadows the partition-coefficient data summarised in section 3.3.

Thermal Stability and Degradation Kinetics

Thermal parameterMeasured or reported valueMethodology / remarksReference
Onset of detectable decomposition> 250 degrees CelsiusSupplier recommends differential scanning calorimetry / thermogravimetric analysis for confirmation [4]
Melting transitionNot yet reported in primary or secondary literature (July 2025)

Interpretation
Only a single vendor-derived datum is available: bulk Orziloben resists thermal degradation up to approximately two hundred and fifty degrees Celsius, after which mass loss is observed. No peer-reviewed differential scanning calorimetry, thermogravimetric, or isothermal-stress study has been published, and the intrinsic melting transition therefore remains undefined. In consequence, kinetic parameters such as activation energy for solid-state decay or Arrhenius rate constants cannot yet be calculated.

Partition Coefficients (LogP) and Ionization Constants

DescriptorNumerical valueDetermination routeReference
Logarithm of the n-octanol / water partition coefficient (XLogP3 algorithm)3.6In-silico (PubChem XLogP3-AA) [5]
Logarithm of the n-octanol / water partition coefficient (independent in-silico calculation)3.26222ChemScene computational workflow [6]
Topological polar surface area46.5 square ångströmCactvs algorithm [5]
Acid dissociation constant of the carboxyl group (experimental data unavailable)Estimated range 3.9 – 4.5Bench-marked against 2-methyl-benzoic acid (pKa 3.91) [7] and 4-pentyloxy-benzoic acid (predicted pKa 4.49) [8]

Interpretation
Both independent descriptors converge on a logP of approximately 3.4 – 3.6, placing Orziloben at the hydrophobic–hydrophilic boundary typically associated with good membrane permeability but low intrinsic aqueous solubility.
No direct titrimetric or spectrophotometric measurement of the acid dissociation constant has yet been located. Analogy with structurally related benzoic acids suggests an acid dissociation constant close to 10⁻⁴·² mol L⁻¹, but experimental verification is still required.

Polymorphism and Solid-State Stability

Extensive database and patent searches have revealed no registered crystal forms, no Cambridge Structural Database entry, and no published powder-diffraction or single-crystal data for Orziloben as of the current review date. While many benzoic-acid derivatives exhibit multiple polymorphs driven by hydrogen-bond–mediated carboxyl dimerisation, there is presently no evidence that Orziloben shares this behaviour.

The absence of polymorphic information imposes practical constraints:

  • Quality control relies solely on spectroscopic and chromatographic assays; there is no crystallographic fingerprint for batch verification.
  • Solid-form screening (variable-temperature powder diffraction, hot-stage microscopy, slurry conversion) is strongly advised before scale-up, since undiscovered low-energy polymorphs could compromise long-term stability and bioavailability.
  • Regulatory dossiers will ultimately require definitive solid-state characterisation; early investment in polymorph scouting will reduce development risk.

Current knowledge therefore classifies Orziloben as a compound with unknown polymorphic landscape; systematic solid-state studies remain an outstanding research priority.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

UNII

M8PW9TC7EE

Dates

Last modified: 08-10-2024

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